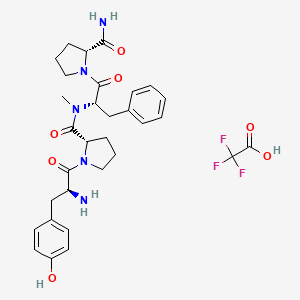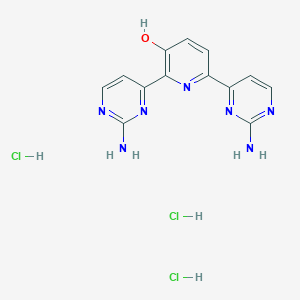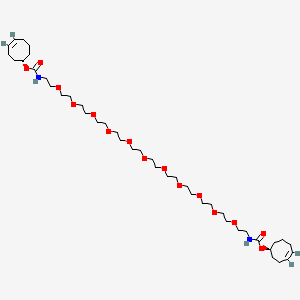
Tco-peg11-tco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG11-TCO is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TCO-PEG11-TCO is synthesized through a series of chemical reactions involving the conjugation of trans-cyclooctene (TCO) groups to a PEG chain. The synthesis typically involves the following steps:
- Activation of the PEG chain with a suitable activating agent.
- Conjugation of TCO groups to the activated PEG chain under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of the PEG chain.
- Efficient conjugation of TCO groups to the PEG chain using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
TCO-PEG11-TCO primarily undergoes Diels-Alder reactions, specifically inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine groups. This reaction is highly selective and bioorthogonal, making it suitable for bioconjugation in complex biological environments .
Common Reagents and Conditions
Reagents: Tetrazine-containing molecules.
Conditions: Mild, aqueous conditions that are compatible with biological systems
Major Products
The major product formed from the reaction of this compound with tetrazine is a stable dihydropyridazine derivative .
Wissenschaftliche Forschungsanwendungen
TCO-PEG11-TCO has a wide range of applications in scientific research, including:
Wirkmechanismus
TCO-PEG11-TCO functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TCO-PEG4-TCO: A shorter PEG-based linker with similar bioorthogonal properties.
TCO-PEG8-TCO: An intermediate-length PEG-based linker used in similar applications.
Uniqueness
TCO-PEG11-TCO is unique due to its longer PEG chain, which provides greater flexibility and spacing between the ligands in PROTACs. This can enhance the efficiency of target protein degradation by improving the spatial arrangement of the ligands .
Eigenschaften
Molekularformel |
C42H76N2O15 |
|---|---|
Molekulargewicht |
849.1 g/mol |
IUPAC-Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C42H76N2O15/c45-41(58-39-11-7-3-1-4-8-12-39)43-15-17-47-19-21-49-23-25-51-27-29-53-31-33-55-35-37-57-38-36-56-34-32-54-30-28-52-26-24-50-22-20-48-18-16-44-42(46)59-40-13-9-5-2-6-10-14-40/h1-3,5,39-40H,4,6-38H2,(H,43,45)(H,44,46)/b3-1+,5-2+/t39-,40-/m1/s1 |
InChI-Schlüssel |
UFMPFHFDLSVEFN-XBAJODHPSA-N |
Isomerische SMILES |
C1C[C@@H](CC/C=C/C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)O[C@@H]2CC/C=C/CCC2 |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



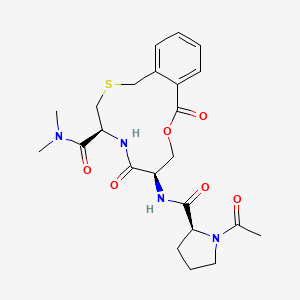
![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)
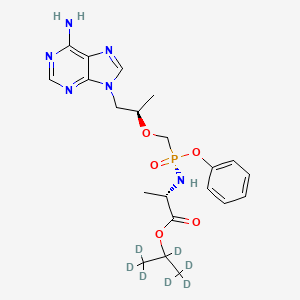
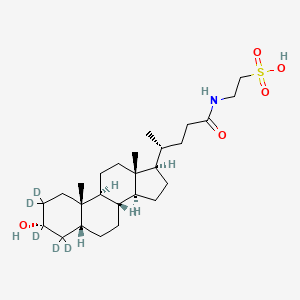
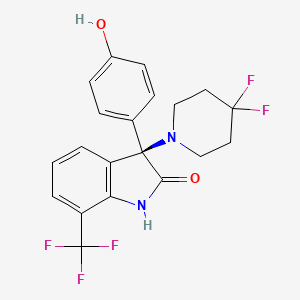
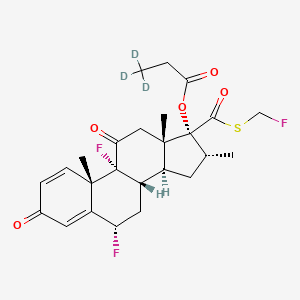

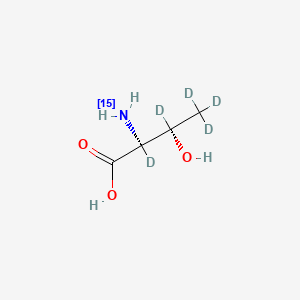
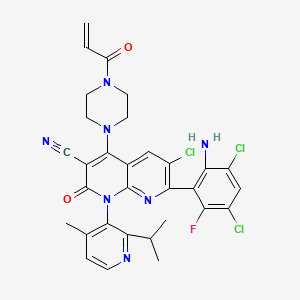
![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
